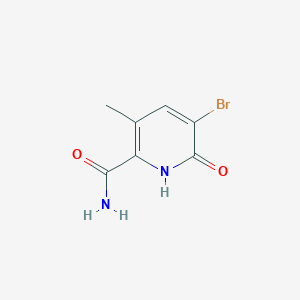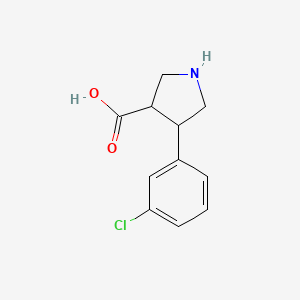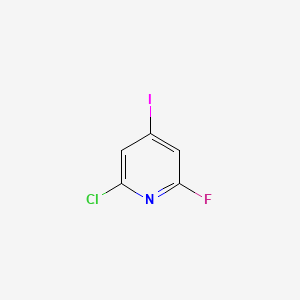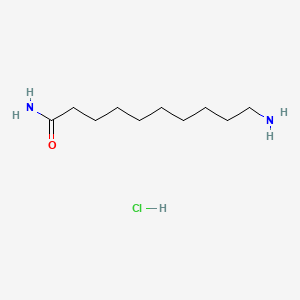![molecular formula C15H22N2O B12500141 2-[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine](/img/structure/B12500141.png)
2-[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Terc-butil-4,5-dihidro-1,3-oxazol-2-il)propan-2-il]piridina es un compuesto orgánico complejo que presenta un anillo de piridina sustituido con un grupo terc-butilo y un anillo de oxazolina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-[2-(4-Terc-butil-4,5-dihidro-1,3-oxazol-2-il)propan-2-il]piridina típicamente involucra múltiples pasos, comenzando con precursores disponibles comercialmente. Un método común implica la reacción de 4-terc-butil-4,5-dihidro-1,3-oxazol con un derivado de piridina adecuado bajo condiciones controladas. La reacción a menudo es catalizada por una base como el hidruro de sodio o el terc-butóxido de potasio, y la mezcla de reacción se calienta para facilitar la formación del producto deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una producción constante. El uso de técnicas de detección de alto rendimiento y optimización puede mejorar aún más la eficiencia de la síntesis industrial.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[2-(4-Terc-butil-4,5-dihidro-1,3-oxazol-2-il)propan-2-il]piridina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede ser oxidado utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el anillo de oxazolina o el grupo terc-butilo pueden ser reemplazados por otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de un catalizador adecuado.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir un derivado de piridina con un grupo hidroxilo o carbonilo, mientras que la reducción puede resultar en la formación de un anillo de piridina completamente saturado.
Aplicaciones Científicas De Investigación
2-[2-(4-Terc-butil-4,5-dihidro-1,3-oxazol-2-il)propan-2-il]piridina tiene varias aplicaciones en la investigación científica:
Química: Utilizado como ligando en química de coordinación y catálisis.
Biología: Investigado por su potencial como molécula bioactiva con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos.
Industria: Utilizado en la síntesis de materiales avanzados y polímeros.
Mecanismo De Acción
El mecanismo de acción de 2-[2-(4-Terc-butil-4,5-dihidro-1,3-oxazol-2-il)propan-2-il]piridina implica su interacción con objetivos moleculares específicos. El anillo de oxazolina puede coordinarse con iones metálicos, lo que lo convierte en un ligando útil en la catálisis. Además, las características estructurales del compuesto le permiten interactuar con macromoléculas biológicas, potencialmente inhibiendo o modulando su actividad .
Comparación Con Compuestos Similares
Compuestos Similares
- 2-[2-(4-Terc-butil-4,5-dihidro-1,3-oxazol-2-il)etanol]
- 2-[2-(4-Terc-butil-4,5-dihidro-1,3-oxazol-2-il)ácido acético]
- 2-[2-(4-Terc-butil-4,5-dihidro-1,3-oxazol-2-il)benceno]
Singularidad
En comparación con compuestos similares, 2-[2-(4-Terc-butil-4,5-dihidro-1,3-oxazol-2-il)propan-2-il]piridina es único debido a su patrón de sustitución específico en el anillo de piridina, lo que le confiere propiedades químicas y físicas distintas. Esta singularidad lo hace particularmente valioso en aplicaciones que requieren química de coordinación específica o actividad biológica .
Propiedades
Fórmula molecular |
C15H22N2O |
|---|---|
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
4-tert-butyl-2-(2-pyridin-2-ylpropan-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H22N2O/c1-14(2,3)12-10-18-13(17-12)15(4,5)11-8-6-7-9-16-11/h6-9,12H,10H2,1-5H3 |
Clave InChI |
DKYSUTYGGJOEAF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1COC(=N1)C(C)(C)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-({3-Methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12500089.png)

![N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500095.png)


![1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B12500103.png)
![5-(3-methylsulfanylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12500104.png)
![[S(R)]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B12500111.png)
![N-(4-fluorophenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12500117.png)
![4-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12500121.png)

